molecular formula C20H16FN3O2 B3000851 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide CAS No. 1171488-80-4

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide

Cat. No. B3000851
CAS RN: 1171488-80-4
M. Wt: 349.365
InChI Key: PYVQMCSYBPZKGR-UHFFFAOYSA-N
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Description

The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, a benzimidazole group, and a fluorobenzyl group . The benzimidazole group is a key component in many functional molecules used in a variety of applications .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Antimycobacterial Agents

Compounds with similar structures, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be effective antimycobacterial agents . These compounds have shown significant activity against Mycobacterium tuberculosis .

Antitumor Agents

Some compounds with similar structures have shown significant antitumor activity. For example, certain imidazole derivatives have shown activity against human prostate cancer cell line DU-145 .

Treatment of Breast Adenocarcinoma

Certain imidazole derivatives have shown high potency against MCF-7, a breast adenocarcinoma cell line .

Treatment of Non-Small Cell Lung Cancer

Imidazole derivatives have also shown effectiveness against NCI-H460, a non-small cell lung cancer cell line .

Treatment of CNS Cancer

Imidazole derivatives have been found to be effective against SF-268, a CNS cancer cell line .

Epigenetic Readers

Bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation. Inhibition of BET bromodomains by small molecule inhibitors has emerged as a promising therapeutic strategy for cancer .

Future Directions

The benzimidazole group in this compound is a key component in many functional molecules, and there have been recent advances in the synthesis of substituted imidazoles . This suggests that there may be future research directions in improving the synthesis methods and exploring the applications of these molecules.

properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-15-7-5-14(6-8-15)11-22-20(25)19-10-9-16(26-19)12-24-13-23-17-3-1-2-4-18(17)24/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVQMCSYBPZKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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